

Application Note: Detailed Experimental Protocol for the Synthesis of Azosulfamide (Prontosil)

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Compound of Interest		
Compound Name:	Azosulfamide	
Cat. No.:	B15562934	Get Quote

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Introduction

Azosulfamide, commercially known as Prontosil, was the first commercially available antibacterial antibiotic and a pioneering drug of the sulfa drug class.[1][2] Its discovery in the 1930s by Gerhard Domagk marked the beginning of the modern era of antimicrobial chemotherapy.[1][2][3] Prontosil is a prodrug; in vivo, it is metabolized into the active agent, sulfanilamide.[2][4] This protocol details the multi-step chemical synthesis of Prontosil, starting from acetanilide. The synthesis involves the preparation of the key intermediate, sulfanilamide, followed by its conversion to Prontosil through diazotization and azo coupling.[5]

This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthesis Scheme

The synthesis is a four-step process:

 Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce pacetamidobenzenesulfonyl chloride. [6][7][8]



- Amination: The sulfonyl chloride intermediate is treated with aqueous ammonia to form pacetamidobenzenesulfonamide.[6][7][8]
- Hydrolysis: The acetamido group is removed by acid hydrolysis to yield sulfanilamide.[6][7][8]
- Diazotization and Azo Coupling: Sulfanilamide is diazotized and coupled with mphenylenediamine to produce the final product, Azosulfamide (Prontosil).[3][5]

Experimental Protocols

Materials and Reagents:

- Acetanilide
- Chlorosulfonic Acid (Corrosive, handle with extreme care)
- · Crushed Ice
- Concentrated Ammonium Hydroxide
- Dilute Sulfuric Acid
- Concentrated Hydrochloric Acid
- Activated Charcoal
- Sodium Carbonate
- Sulfanilamide (if starting from step 4)
- Sodium Nitrite
- m-Phenylenediamine

Part A: Synthesis of Sulfanilamide

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

• Carefully place 20.0 g of dry acetanilide into a dry 250 mL round-bottom flask.



- In a fume hood, cautiously add 50 mL of chlorosulfonic acid in portions, while swirling the flask.[6] Caution: This reaction is vigorous and evolves a significant amount of hydrogen chloride (HCl) gas.[9] Ensure the apparatus is equipped with a gas trap.
- Once the addition is complete, gently heat the reaction mixture in a water bath at 60-70°C for 2 hours to complete the reaction.[6]
- Allow the mixture to cool to room temperature.
- In a separate large beaker (2 L), prepare a mixture of crushed ice and water.
- Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This will decompose the excess chlorosulfonic acid and precipitate the product.[9]
 [10]
- Collect the precipitated white solid, p-acetamidobenzenesulfonyl chloride, by vacuum filtration and wash it thoroughly with cold water.[6][10]

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

- Transfer the crude, moist p-acetamidobenzenesulfonyl chloride from the previous step to a 500 mL flask.
- Add a mixture of 100 mL of concentrated aqueous ammonia and 100 mL of water.
- Heat the mixture at 70°C for approximately 30-45 minutes with occasional stirring.
- Cool the mixture in an ice bath.
- Acidify the solution by slowly adding dilute sulfuric acid until it is acidic to litmus paper.
- Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration, wash with cold water, and dry.[6]

Step 3: Synthesis of Sulfanilamide (Hydrolysis)

Place the dried p-acetamidobenzenesulfonamide into a 250 mL round-bottom flask.



- Add 10 mL of concentrated hydrochloric acid and 30 mL of water.
- Heat the mixture under reflux for approximately 1 hour.[6] The solid should dissolve completely.
- After reflux, add 1 g of activated charcoal to the hot solution and boil for another 10-15 minutes to decolorize.[6]
- Filter the hot solution through a fluted filter paper to remove the charcoal.
- Cool the filtrate and slowly add a saturated solution of sodium carbonate with stirring until the solution is neutral or slightly alkaline (effervescence ceases).[6]
- Cool the mixture thoroughly in an ice bath to precipitate the sulfanilamide.
- Collect the product by vacuum filtration, wash with cold water, and allow it to dry. The product can be recrystallized from hot water or ethanol if needed.[6]

Part B: Synthesis of Azosulfamide (Prontosil)

Step 4: Diazotization of Sulfanilamide and Azo Coupling

- Diazotization:
 - Dissolve 1.72 g (0.01 mol) of sulfanilamide in 50 mL of 1.2 M hydrochloric acid in a 150 mL beaker. Gentle heating may be required.
 - Cool the solution to 0-5°C in an ice-salt bath.
 - Slowly add a pre-cooled solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5°C. Stir continuously. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
- Azo Coupling:
 - In a separate 250 mL beaker, dissolve 1.10 g (0.01 mol) of m-phenylenediamine in 20 mL of 1.2 M hydrochloric acid. Cool this solution to 5°C.



- Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring. Maintain the temperature below 10°C.
- A deep red-orange precipitate of Prontosil should form.
- Continue stirring for 30 minutes in the ice bath.
- Isolation:
 - Make the solution slightly alkaline by slowly adding sodium carbonate solution.
 - Collect the red precipitate by vacuum filtration.
 - Wash the product with cold water until the washings are neutral.
 - Recrystallize the crude product from hot water or an ethanol/water mixture to obtain purified **Azosulfamide** (Prontosil).

Data Presentation

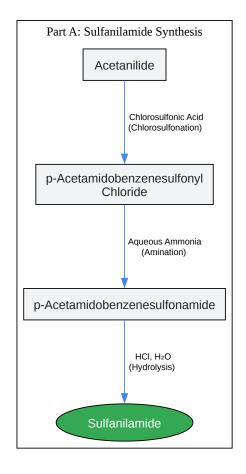
The following table summarizes the stoichiometry for the synthesis. Actual yields may vary based on experimental conditions and technique.

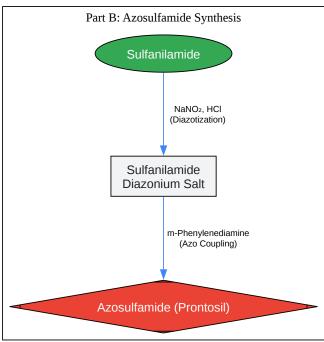


Step	Limiting Reactant	Molar Mass (g/mol)	Moles (mol)	Product	Molar Mass (g/mol)	Theoretic al Yield (g)
1	Acetanilide	135.17	0.148	p- Acetamido benzenesu Ifonyl Chloride	233.67	34.58
2	p- Acetamido benzenesu Ifonyl Chloride	233.67	0.148	p- Acetamido benzenesu Ifonamide	214.25	31.71
3	p- Acetamido benzenesu Ifonamide	214.25	0.148	Sulfanilami de	172.21	25.49
4	Sulfanilami de	172.21	0.010	Azosulfami de (Prontosil)	290.32	2.90

Visualizations Synthesis Workflow





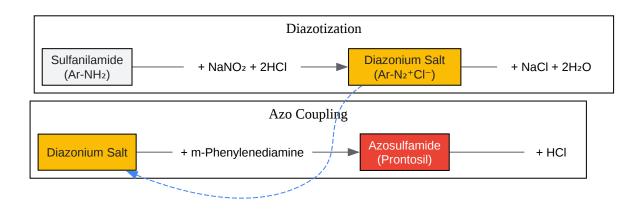


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Caption: Multi-step synthesis workflow for **Azosulfamide** (Prontosil) from Acetanilide.



Diazotization and Azo Coupling Mechanism



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